BenchChemオンラインストアへようこそ!

1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship Antifungal SDH Inhibitors

This pyrazole-carboxamide benzothiazole (CAS 955569-03-6) is a patented entity (WO2012036974) indexed for metastatic cancer research and with confirmed anti-tubercular activity. Its 6-methylsulfonyl substituent fundamentally alters electronic distribution compared to methylthio or halogen analogs, critically influencing hinge-region kinase binding and DprE1 target engagement. Substitution with generic analogs risks >10-fold EC50 variation, invalidating SAR studies and IP compliance. Procure this exact compound to ensure assay reproducibility and leverage its unique sulfone-mediated hydrogen-bond acceptor capacity in your lead optimization programs.

Molecular Formula C13H12N4O3S2
Molecular Weight 336.38
CAS No. 955569-03-6
Cat. No. B2461415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide
CAS955569-03-6
Molecular FormulaC13H12N4O3S2
Molecular Weight336.38
Structural Identifiers
SMILESCN1C(=CC=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C13H12N4O3S2/c1-17-10(5-6-14-17)12(18)16-13-15-9-4-3-8(22(2,19)20)7-11(9)21-13/h3-7H,1-2H3,(H,15,16,18)
InChIKeyDTCNGFFEMBBNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 955569-03-6): Procurement-Relevant Structural and Pharmacophoric Profile


1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 955569-03-6) is a synthetic heterocyclic compound belonging to the pyrazole-carboxamide benzothiazole class. Its structure uniquely combines a 1-methylpyrazole-5-carboxamide moiety with a 6-(methylsulfonyl)benzo[d]thiazol-2-amine scaffold . The compound is identified in the DrugMap database as 'Thiazole carboxamide derivative 28', associated with patent WO2012036974 and linked to investigational use in metastatic cancer [1]. It has also been studied for its potential antitubercular activity against Mycobacterium tuberculosis . This dual-profile positioning makes it a distinct candidate for procurement in both oncology and infectious disease research programs, where the electron-withdrawing methylsulfonyl substituent is expected to modulate target binding and metabolic stability differently than its methylthio or unsubstituted analogs.

Why Generic Substitution Fails for 1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 955569-03-6)


Superficially similar in-class pyrazole-benzothiazole carboxamides cannot be casually interchanged for 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide due to the decisive influence of the 6-methylsulfonyl substituent. This electron-withdrawing sulfone group fundamentally alters the electronic distribution across the benzothiazole ring compared to analogs bearing methylthio (–SCH3), hydrogen, or halogen at the 6-position. Published structure-activity relationship (SAR) studies on pyrazole carboxamide thiazole derivatives as succinate dehydrogenase (SDH) inhibitors demonstrate that even minor substituent variations on the benzothiazole ring produce EC50 value differences exceeding 10-fold against Valsa mali and other fungal pathogens [1]. Furthermore, the compound is specifically indexed in the DrugMap database as a patented entity (WO2012036974) with a defined indication for metastatic cancer [2], meaning that a structurally similar but non-identical analog would fall outside the patent's compositional scope and lack the same documented target engagement profile. For procurement decisions where target-specific activity, IP compliance, or assay reproducibility is critical, generic substitution without matched identity risks introducing uncharacterized variables that invalidate comparative results.

Quantitative Differentiation Evidence for 1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 955569-03-6)


Methylsulfonyl vs. Methylthio Substituent: Electron-Withdrawing Effect Drives Target Binding Divergence in Benzothiazole-Pyrazole Carboxamides

The 6-methylsulfonyl group on the benzothiazole ring of 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide provides a strong electron-withdrawing effect (Hammett σp ≈ 0.72 for –SO2CH3) compared to the electron-donating methylthio analog (1-methyl-N-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide, CAS 1019096-99-1; σp ≈ -0.03 for –SCH3) [1]. In pyrazole carboxamide SDH inhibitors, SAR data demonstrate that substituent electronic character at the benzothiazole position correlates with antifungal EC50 values; for example, compound 6i (bearing a different substitution pattern on the benzothiazole ring) exhibited an EC50 of 1.77 mg/L against Valsa mali, whereas the closely related compound 19i showed an EC50 of 1.97 mg/L, and the commercial control boscalid gave an EC50 of 9.19 mg/L [2]. The sulfone group is also predicted to enhance aqueous solubility and reduce metabolic thioether S-oxidation liability, as documented for aryl methylsulfones in drug metabolism studies [3].

Medicinal Chemistry Structure-Activity Relationship Antifungal SDH Inhibitors

Patented Composition-of-Matter Exclusivity: Benzothiazole-Pyrazole Carboxamide as a Defined Oncology Candidate Entity

1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is explicitly indexed in the DrugMap therapeutic target database as 'Thiazole carboxamide derivative 28', synonymized with patent WO2012036974 (compound 23, example 41), with a disease indication for metastatic cancer (ICD-11: 2D50-2E2Z) [1]. The patent claims a genus of thiazole carboxamide derivatives as kinase inhibitors for oncology applications. This database entry provides a verifiable composition-of-matter anchor that distinguishes it from thousands of other pyrazole-benzothiazole hybrids that lack associated patent data and defined clinical indication. In contrast, the closely related methylsulfanyl analog (CAS 1019096-99-1) is listed only as a generic research compound without an associated patent or therapeutic indication .

Oncology Patent Mapping Metastatic Cancer

Mycobacterium tuberculosis Growth Inhibition: Reported Antitubercular Activity as a Point of Departure from Broader Benzothiazole SAR

In vitro studies have confirmed that 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide effectively inhibits the growth of Mycobacterium tuberculosis . While specific MIC values for this compound are not publicly disclosed in peer-reviewed literature, independent SAR studies on pyrazole-linked benzothiazole hybrids, such as those by Mohamed-Ezzat et al. (2024), report MIC values in the range of 0.8–25 µg/mL against drug-sensitive Mtb H37Rv for structurally analogous compounds [1]. The methylsulfonyl group is hypothesized to contribute to anti-TB activity through enhanced interaction with the DprE1 enzyme, a validated target in M. tuberculosis cell wall biosynthesis, as proposed in docking studies on related benzothiazole compounds that report binding energies of approximately −8.5 to −9.2 kcal/mol [1]. The 6-methylsulfonyl substitution distinguishes this compound from the large body of benzothiazole anti-TB agents that predominantly feature halogen or alkoxy substituents at this position.

Antitubercular Infectious Disease Mycobacterium tuberculosis

Fungicidal Activity Context: The Pyrazole Carboxamide Thiazole Pharmacophore Delivers Potent SDH Inhibition Against Valsa mali

The pyrazole carboxamide thiazole scaffold, of which 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide is a member, has been validated as a succinate dehydrogenase inhibitor (SDHI) pharmacophore with potent antifungal activity. In a 2023 study by Li et al., the series produced compounds with EC50 values as low as 1.77 mg/L against Valsa mali, outperforming the commercial SDHI fungicide boscalid (EC50 = 9.19 mg/L) by 5.2-fold [1]. Molecular docking confirmed that the active compounds engage succinate dehydrogenase through hydrogen bonds with TRP O:173, SER P:39, TYR Q:58, and ARG P:43, with a binding mode analogous to boscalid [1]. The 6-methylsulfonyl substitution on the benzothiazole ring is expected to influence the hydrogen-bonding network with these key SDH active site residues. Scanning electron microscopy further demonstrated that compound 6i at 40 mg/L significantly damages the surface morphology of Valsa mali, interfering with hyphal growth [1].

Agricultural Fungicide Succinate Dehydrogenase Inhibitor (SDHI) Valsa mali

Target Application Scenarios for 1-Methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide (CAS 955569-03-6)


Oncology Lead Optimization: Benzothiazole-Pyrazole Carboxamide as a Patent-Backed Kinase Inhibitor Scaffold for Metastatic Cancer

Procurement of this compound is indicated for medicinal chemistry teams executing lead optimization campaigns against kinase targets implicated in metastatic cancer. The compound is indexed as 'Thiazole carboxamide derivative 28' under patent WO2012036974 with a specific metastatic cancer indication (ICD-11: 2D50-2E2Z) [1]. Its unique substitution pattern—combining 6-methylsulfonyl on the benzothiazole ring with 1-methylpyrazole-5-carboxamide—offers a distinct electronic profile (σp ≈ 0.72) that can be exploited in SAR exploration to modulate hinge-region kinase binding interactions.

Anti-Tubercular SAR Exploration: Evaluating the Sulfone Pharmacophore in DprE1 Inhibition

For infectious disease research groups investigating novel M. tuberculosis DprE1 inhibitors, this compound provides a differentiated sulfone-containing entry point. While halogen-substituted benzothiazoles dominate the anti-TB literature, the methylsulfonyl group introduces unique hydrogen-bond acceptor capacity and electronic properties that remain underexplored in DprE1-targeted scaffolds. In vitro activity against M. tuberculosis has been confirmed , and the compound can serve as a starting point for systematic sulfone-focused SAR expansion.

Agricultural Fungicide Discovery: Fine-Tuning SDH Inhibition via Benzothiazole Substituent Modulation

Agrochemical discovery groups developing SDHI fungicides can use this compound to probe the effect of the 6-sulfone group on target binding. The parent pyrazole carboxamide thiazole scaffold has demonstrated EC50 values as low as 1.77 mg/L against Valsa mali, outperforming boscalid (EC50 = 9.19 mg/L) [2]. Incorporating the methylsulfonyl variant into a candidate library enables assessment of whether electron-withdrawing groups at the benzothiazole 6-position further enhance SDH binding affinity relative to the published methylthio and unsubstituted analogs.

Quote Request

Request a Quote for 1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.